2-Bromo-3-nitrobenzyl fluoride
CAS No.: 2244083-36-9
Cat. No.: VC7197611
Molecular Formula: C7H5BrFNO2
Molecular Weight: 234.024
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2244083-36-9 |
|---|---|
| Molecular Formula | C7H5BrFNO2 |
| Molecular Weight | 234.024 |
| IUPAC Name | 2-bromo-1-(fluoromethyl)-3-nitrobenzene |
| Standard InChI | InChI=1S/C7H5BrFNO2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4H2 |
| Standard InChI Key | QMHHXBHMFDUNTP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CF |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
2-Bromo-3-nitrobenzyl fluoride belongs to the class of fluorinated nitrobenzenes, with the systematic IUPAC name 2-bromo-1-(fluoromethyl)-3-nitrobenzene. Its molecular formula is , yielding a molecular weight of 252.01 g/mol . The compound’s structure features a benzene ring with three functional groups:
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A bromine atom at the 2-position,
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A nitro group () at the 3-position,
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A fluoromethyl group () at the 1-position.
The presence of electron-withdrawing groups (nitro and fluorine) and a heavy halogen (bromine) confers unique reactivity, making it amenable to nucleophilic aromatic substitution and cross-coupling reactions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1807004-68-7 |
| PubChem CID | 118802233 |
| SMILES | [O-]N+c1cc(F)cc(CF)c1Br |
| InChI Key | WEKWDPGOOWDLEF-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 252.01 g/mol |
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2-bromo-3-nitrobenzyl fluoride typically involves multi-step functionalization of a benzene precursor. A patent by CN110305018A outlines a four-step strategy for analogous compounds, which can be adapted for this molecule :
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Acetylation: Reaction of o-bromoaniline with acetyl chloride forms N-(2-bromophenyl)acetamide.
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Nitration: Treatment with fuming nitric acid introduces the nitro group at the 3-position.
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Hydrolysis: Acidic hydrolysis removes the acetyl protecting group, yielding 2-bromo-6-nitroaniline.
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Fluorination: Diazotization followed by thermal decomposition replaces the amino group with fluorine.
This method avoids expensive fluorinating agents (e.g., KF/CsF), achieving a yield of 93.7% for intermediates and >95% purity for the final product .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Acetylation | Acetyl chloride, triethylamine, 0–5°C | 93.7% yield |
| Nitration | Fuming HNO₃, acetic acid, 40–50°C | 92.7% yield |
| Fluorination | NaNO₂, HBF₄, 60–80°C | >95% purity |
Challenges and Innovations
Traditional methods suffered from low conversion rates (e.g., 73% yield in WO2004069832) due to residual starting material and costly reagents . The CN110305018A approach addresses these issues by:
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Using dichloromethane as a solvent for improved solubility.
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Employing hydrochloric acid for efficient hydrolysis.
Applications in Pharmaceutical Chemistry
Role in Drug Development
2-Bromo-3-nitrobenzyl fluoride is a critical intermediate in synthesizing:
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Anticancer agents: Fluorinated aromatics enhance drug bioavailability and metabolic stability.
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Antihypertensives: Used in azilsartan analogs, which target angiotensin II receptors .
Case Study: Azilsartan Synthesis
The compound’s nitro group facilitates reduction to an amine, which can undergo cyclization to form tetrazole moieties—a key feature of azilsartan. Substituting chlorine with fluorine improves selectivity and reduces off-target effects .
Future Directions
Scalability and Green Chemistry
Efforts to improve sustainability include:
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Catalytic fluorination: Replacing stoichiometric reagents with recyclable catalysts.
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Continuous-flow synthesis: Enhancing yield and reducing waste.
Emerging Applications
Exploration in agrochemicals (e.g., herbicides) and materials science (fluorinated polymers) is underway.
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